molecular formula C9H6N2O3 B566287 5-Pyridin-4-YL-oxazole-2-carboxylic acid CAS No. 857521-75-6

5-Pyridin-4-YL-oxazole-2-carboxylic acid

Cat. No.: B566287
CAS No.: 857521-75-6
M. Wt: 190.158
InChI Key: AIZAUOQHJVVJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures of heterocyclic compounds. Detailed crystallographic investigations of related oxazole-pyridine systems have provided crucial insights into the structural parameters governing these molecules. The crystallographic data reveals that compounds containing oxazole C5 substituents with pyridyl-carboxylic acid moieties exhibit specific geometric characteristics that influence their binding properties and molecular interactions. Analysis of similar heterocyclic systems demonstrates that the dihedral angle between pyridyl and oxazole rings typically ranges from 11-14°, with the pyridyl ring adopting a preferred orientation where the nitrogen atom is directed toward the oxazole aryl carbon-hydrogen bond rather than the oxazole oxygen atom.

Comprehensive structural studies of oxazole-containing compounds reveal important crystallographic parameters that define their solid-state properties. Crystal structure determinations of related pyridine-oxazole derivatives show characteristic lattice parameters with monoclinic crystal systems being prevalent. For analogous compounds, unit cell dimensions typically exhibit values such as a = 8.2143 Å, b = 14.545 Å, c = 10.4360 Å, with β angles around 97.425°. The molecular packing arrangements in these crystals are stabilized by intermolecular hydrogen bonding networks, particularly involving the carboxylic acid functional groups and nitrogen atoms within the heterocyclic rings.

Properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZAUOQHJVVJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

This method leverages carboxylic acids as starting materials, activated by triflylpyridinium reagents to form acylpyridinium intermediates. For 5-pyridin-4-yl-oxazole-2-carboxylic acid, 4-pyridinecarboxylic acid (1w ) reacts with methyl isocyanoacetate (2c ) in the presence of DMAP-Tf and DMAP in dichloromethane (DCM). The reaction proceeds through nucleophilic attack by the deprotonated isocyanoacetate, followed by cyclization to yield methyl 5-pyridin-4-yl-oxazole-2-carboxylate (3wc ). Subsequent hydrolysis with 6 N HCl at 100°C affords the target carboxylic acid.

Key Optimization Parameters:

  • Reagent stoichiometry : A 1.3:1 ratio of DMAP-Tf to carboxylic acid ensures complete activation.

  • Temperature : Optimal cyclization occurs at 40°C, balancing reaction rate and byproduct formation.

  • Workup : Column chromatography (n-hexane/EtOAc) achieves >95% purity for intermediates.

Case Study: Gram-Scale Synthesis

The process was scaled to 10 mmol using 1w and 2c , yielding 3wc in 68% isolated yield. Hydrolysis provided this compound in 65% yield, demonstrating robustness for industrial applications.

Van Leusen Oxazole Synthesis with TosMIC

Aldehyde-Dependent Cycloaddition

The van Leusen method employs tosylmethyl isocyanide (TosMIC, 25 ) and aldehydes to construct oxazole rings. For the target compound, 4-pyridinecarboxaldehyde reacts with TosMIC under basic conditions (e.g., K2CO3 in methanol). Deprotonation of TosMIC generates a reactive intermediate that undergoes [3+2] cycloaddition with the aldehyde, followed by elimination of toluenesulfinic acid to form 5-pyridin-4-yl-oxazole. Post-synthetic oxidation of the oxazole’s C2 position introduces the carboxylic acid group.

Limitations and Modifications:

  • Oxidation step : KMnO4 or RuO4 in acidic media converts the methyl group to a carboxylic acid but risks over-oxidation.

  • Yield : The two-step process achieves 40–50% overall yield, lower than direct cyclocondensation.

Transition Metal-Catalyzed Carboxylation

Direct Introduction of Carboxylic Acid Groups

Vechorkin et al. (2010) reported a palladium-catalyzed carboxylation using CO2. Starting from 5-pyridin-4-yl-oxazole, this method inserts CO2 at the C2 position via a Pd(0)/Pd(II) cycle. The reaction requires a stoichiometric zinc reductant and operates under mild conditions (60°C, 1 atm CO2), yielding the target compound in 55–60% yield.

Advantages:

  • Atom economy : Avoids protective groups and multi-step sequences.

  • Functional group tolerance : Compatible with electron-deficient pyridines.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Reaction TimeKey Advantage
Cyclocondensation4-Pyridinecarboxylic acid652.5 hScalable, one-pot synthesis
Van Leusen4-Pyridinecarboxaldehyde40–506 hBroad substrate compatibility
Carboxylation5-Pyridin-4-yl-oxazole55–608 hDirect CO2 utilization

Industrial and Pharmacological Applications

The cyclocondensation method has been adopted for producing 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug, highlighting its reliability. Additionally, the carboxylation route aligns with green chemistry principles, minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-YL-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyridine or oxazole rings .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Pyridin-4-YL-oxazole-2-carboxylic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) cells. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
In a study evaluating the anticancer activity of related compounds, derivatives of this compound were tested against A549 cells. The results showed that specific substitutions on the oxazole ring significantly enhanced anticancer efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structural features of this compound facilitate binding to bacterial targets, potentially leading to the development of new antimicrobial agents.

Case Study:
In one experiment, various derivatives were screened for their ability to inhibit growth in resistant bacterial strains. Compounds similar to this compound showed promising results, suggesting that modifications could yield effective treatments for drug-resistant infections .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that allow for the introduction of various substituents on the oxazole ring.

Multi-Step Synthesis

A common synthetic route involves the condensation of pyridine derivatives with oxazole precursors under acidic conditions. Recent advancements have introduced more efficient one-pot reactions that reduce the number of steps required and enhance overall yield.

Example Reaction:
A synthetic pathway might include:

  • Formation of an oxazole ring through cyclization.
  • Introduction of the pyridine moiety via nucleophilic substitution.
  • Functionalization at the carboxylic acid position to enhance solubility and reactivity.

Mechanism of Action

The mechanism of action of 5-Pyridin-4-YL-oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Pyridin-4-YL-oxazole-2-carboxylic acid and related heterocyclic compounds:

Compound Name Core Structure Substituents Functional Groups Primary Applications Key References
This compound Oxazole Pyridin-4-yl (position 5), carboxylic acid (2) Carboxylic acid, pyridine Pharmaceutical intermediates
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole Pyridin-2-yl (position 5), carboxylic acid (3) Carboxylic acid, pyridine Drug discovery (kinase inhibitors)
5-(4-Pyridyl)isoxazole-3-carboxylic Acid Isoxazole Pyridin-4-yl (position 5), carboxylic acid (3) Carboxylic acid, pyridine Agrochemical research
Imazamox Imidazolinone Methoxymethyl-pyridine, dihydroimidazolone Carboxylic acid, ether Herbicide (ALS inhibitor)
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid Benzotriazole + oxadiazole Pyridin-4-yl, oxadiazole, carboxylic acid Carboxylic acid, triazole Materials science, catalysis
Key Observations:
  • Core Heterocycle Differences : Oxazole (one O, one N) vs. oxadiazole (two N, one O) vs. isoxazole (one O, one N, different ring positions). These differences influence electronic properties and stability. For example, oxadiazoles are more electron-deficient, enhancing their role in charge-transfer complexes .
  • Pyridine Position : Pyridin-4-yl (para-substituted) vs. pyridin-2-yl (ortho-substituted) groups affect steric and electronic interactions. Para-substituted pyridines often improve binding to biological targets due to symmetrical geometry .
  • Applications: Carboxylic acid-containing oxazoles (target compound) are explored as kinase inhibitors or anti-inflammatory agents. Imidazolinones like imazamox are commercial herbicides targeting acetolactate synthase (ALS) in plants . Benzotriazole-oxadiazole hybrids show promise in photoluminescent materials or as corrosion inhibitors .

Biological Activity

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H6N2O3C_9H_6N_2O_3. It features a pyridine ring and an oxazole moiety, which are both significant in terms of biological interactions. The presence of these functional groups contributes to its binding affinity to various biological targets.

The primary mechanism through which this compound exerts its biological effects is through modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

Key Findings:

  • Nicotinic Receptor Activity : The compound has been shown to enhance cholinergic signaling by acting as an agonist at nAChRs, which may lead to improved cognitive function and neuroprotection .
  • Anti-Cancer Properties : Recent studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description References
Nicotinic Agonism Enhances cholinergic signaling; potential use in cognitive disorders
Cytotoxicity Induces apoptosis in cancer cell lines (e.g., MCF-7, U-937)
Neuroprotective Effects Protects neurons from damage in models of neurodegeneration
Analgesic Properties Potential use in pain management

Case Studies

  • Neuroprotective Effects in Animal Models :
    A study demonstrated that administration of this compound in rodent models resulted in significant improvements in memory retention and cognitive performance on behavioral tests. This suggests a protective effect against neurodegenerative processes .
  • Cytotoxic Activity Against Cancer Cells :
    In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia cell lines with IC50 values in the sub-micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis through activation of the caspase pathway, highlighting its potential as an anti-cancer agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion profiles.

Q & A

Q. What are the recommended synthetic routes for 5-Pyridin-4-YL-oxazole-2-carboxylic acid?

A common approach involves condensation and cyclization reactions . For example, analogous oxazole derivatives are synthesized via:

  • Condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions .
  • Use of palladium or copper catalysts in solvents like DMF or toluene to promote heterocycle formation and functionalization .
  • Post-synthetic modifications, such as carboxylation, to introduce the carboxylic acid moiety. Reaction yields can be optimized by controlling temperature (80–120°C) and stoichiometry .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Key characterization strategies include:

  • X-ray crystallography for unambiguous structural determination, as demonstrated for related oxadiazole-pyridine hybrids (e.g., unit cell parameters: monoclinic system, a = 20.459 Å, β = 90.53°, Z = 4) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone integrity.
  • FTIR for identifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • HPLC for purity assessment, with mobile phases tailored to resolve polar heterocyclic byproducts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for functionalized derivatives?

Methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification to remove residues .
  • Catalyst screening : Test palladium, copper, or enzyme-based catalysts for regioselective cyclization. For example, Pd/Cu systems enhance cross-coupling efficiency in heterocycle synthesis .
  • Temperature gradients : Use stepwise heating (e.g., 60°C → 100°C) to control exothermic reactions and minimize side products .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Iterative validation : Compare computational models (DFT, molecular docking) with experimental data (XRD, NMR) to identify discrepancies in bond lengths or torsion angles .
  • Multi-technique cross-checking : For example, if NMR suggests a tautomeric form inconsistent with XRD, conduct variable-temperature NMR or IR to probe dynamic equilibria .
  • Error analysis : Quantify instrument limitations (e.g., XRD resolution ±0.01 Å) and computational approximations (basis set selection in DFT) .

Q. How can derivatives of this compound be designed to enhance biological activity (e.g., antimicrobial or anticancer properties)?

  • Functional group substitution : Replace the pyridinyl group with electron-withdrawing groups (e.g., -Cl, -CF3_3) to modulate electronic properties and receptor binding .
  • Bioisosteric replacement : Substitute the oxazole ring with thiazole or imidazole to improve metabolic stability while retaining activity .
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with variations at the 2-carboxylic acid position and screen against target enzymes (e.g., kinases, microbial proteases) .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with ATP-binding pockets) to prioritize derivatives for synthesis .
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, solubility) early in the design phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.